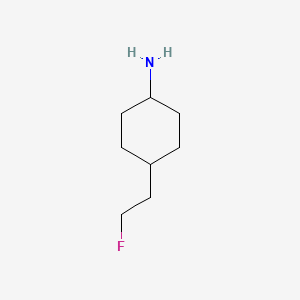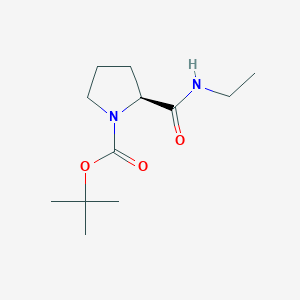
Boc-Pro-NHEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Pro-NHEt: , also known as N-tert-butoxycarbonyl-L-proline ethylamide, is a derivative of proline, an amino acid. This compound is widely used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Boc-Pro-NHEt typically involves the protection of the amino group of proline with a Boc group. The process begins with the reaction of proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an aqueous or anhydrous medium, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The resulting Boc-protected proline is then reacted with ethylamine to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Pro-NHEt undergoes various chemical reactions, including:
Substitution: The ethylamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Deprotection: TFA, HCl in organic solvents like ethyl acetate or dioxane.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Deprotection: Free proline or its derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Pro-NHEt is extensively used in peptide synthesis as a building block. Its stability and ease of deprotection make it ideal for solid-phase peptide synthesis (SPPS) .
Biology and Medicine: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It is also employed in the synthesis of peptide-based drugs and inhibitors .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its role in protecting amino groups during multi-step synthesis is crucial for the production of complex molecules .
Wirkmechanismus
Protection Mechanism: The Boc group protects the amino function by forming a stable carbamate. The protection mechanism involves the nucleophilic attack of the amino group on the electrophilic carbon of Boc2O, forming a Boc-protected amine .
Deprotection Mechanism: Deprotection occurs under acidic conditions, where the Boc group is protonated and cleaved, releasing carbon dioxide and tert-butyl cation. This results in the formation of the free amine .
Vergleich Mit ähnlichen Verbindungen
Boc-Pro-OH: Boc-protected proline without the ethylamide group.
Boc-Pro-OMe: Boc-protected proline with a methoxy group instead of ethylamide.
Fmoc-Pro-NHEt: Fluorenylmethyloxycarbonyl (Fmoc) protected proline ethylamide.
Uniqueness: Boc-Pro-NHEt is unique due to its combination of the Boc protective group and the ethylamide functionality. This combination provides stability and ease of deprotection, making it highly suitable for peptide synthesis and other applications .
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-5-13-10(15)9-7-6-8-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1 |
InChI-Schlüssel |
BWAFUAXKCRSDHQ-VIFPVBQESA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


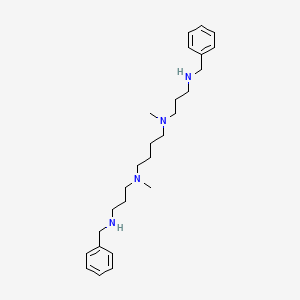
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
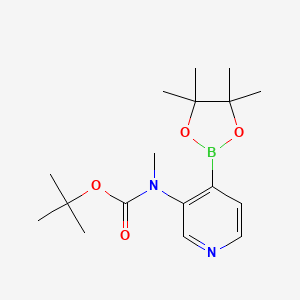
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)

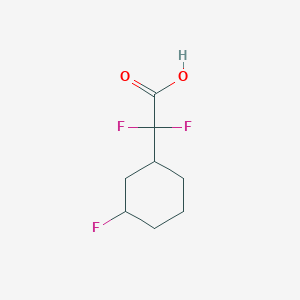

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
